Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate

Description

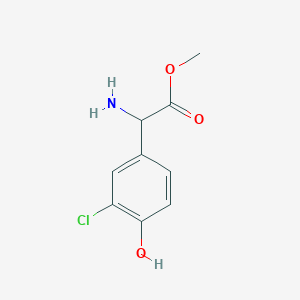

Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of phenylalanine, featuring a chloro and hydroxy substitution on the aromatic ring.

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H10ClNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 |

InChI Key |

PPUJTFKBUWSSGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)O)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Types of Reactions:

Oxidation: The hydroxy group on the aromatic ring can undergo oxidation to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Formation of quinones.

Reduction: Conversion to amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The chloro group can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- Methyl 2-amino-2-(4-hydroxyphenyl)acetate

- Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate

- Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate

Comparison: Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate is unique due to the presence of both chloro and hydroxy groups on the aromatic ring. This combination can influence its reactivity and binding properties. Compared to its analogs, the chloro substitution can enhance its hydrophobic interactions, potentially increasing its binding affinity and specificity for certain targets .

Biological Activity

Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H11ClN2O3

- Molecular Weight : 220.65 g/mol

The compound features an amino group and a hydroxyl group attached to a phenyl ring, contributing to its biological reactivity and interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, potentially influencing neurotransmitter release or other signaling pathways.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. Some derivatives showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential as anticancer agents.

| Compound Derivative | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Derivative A | HCT-116 | 1.5 | Doxorubicin (2.29) |

| Derivative B | HeLa | 0.69 | Doxorubicin (2.29) |

Neuroprotective Effects

In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its potential utility in neurodegenerative diseases.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies

- Anticancer Activity : A study synthesized derivatives of this compound and evaluated their effects on various cancer cell lines, revealing promising results that warrant further investigation.

- Neuroprotection : Research involving animal models demonstrated the compound's ability to mitigate neuronal damage caused by oxidative stress, highlighting its potential role in treating neurodegenerative disorders.

- Antimicrobial Efficacy : The compound's effectiveness against Gram-positive and Gram-negative bacteria was assessed, showing significant inhibitory action, which supports its therapeutic potential in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.